rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC16578707
InChI: InChI=1S/C11H16N2O3/c1-6-9(7(2)13(3)12-6)10-8(11(14)15)4-5-16-10/h8,10H,4-5H2,1-3H3,(H,14,15)/t8-,10-/m1/s1
SMILES:
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans

CAS No.:

Cat. No.: VC16578707

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans -

Specification

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name (2R,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolane-3-carboxylic acid
Standard InChI InChI=1S/C11H16N2O3/c1-6-9(7(2)13(3)12-6)10-8(11(14)15)4-5-16-10/h8,10H,4-5H2,1-3H3,(H,14,15)/t8-,10-/m1/s1
Standard InChI Key VOHQSEWJVVPGDD-PSASIEDQSA-N
Isomeric SMILES CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)C(=O)O
Canonical SMILES CC1=C(C(=NN1C)C)C2C(CCO2)C(=O)O

Introduction

rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans is a synthetic organic compound that belongs to the class of pyrazole derivatives fused with an oxolane (tetrahydrofuran) ring system. The compound's structure suggests potential applications in medicinal chemistry, particularly in drug development due to its functional groups that facilitate hydrogen bonding and hydrophobic interactions.

Chemical Identity

  • IUPAC Name: (2R,3R)-2-(trimethylpyrazol-4-yl)oxolane-3-carboxylic acid

  • Stereochemistry: The "rac" prefix indicates the racemic mixture of enantiomers.

  • Functional Groups: Pyrazole ring, oxolane ring, carboxylic acid group.

Molecular Formula and Weight

The molecular formula is inferred to be C9H14N2O3C_9H_{14}N_2O_3, with a molecular weight of approximately 198 g/mol (estimated based on similar compounds).

Stereochemistry

The compound exists as a racemic mixture of the (2R,3R) enantiomeric forms. This stereochemical arrangement may influence its binding affinity in biological systems.

Key Functional Groups

  • Pyrazole Ring: Contributes to aromaticity and potential for hydrogen bonding.

  • Oxolane Ring: Adds structural rigidity and hydrophilicity.

  • Carboxylic Acid Group: Provides acidity and potential for ionic interactions.

Synthesis

Although specific synthesis details were not provided in the search results, compounds like this are typically synthesized through multi-step organic reactions involving:

  • Formation of the Pyrazole Ring: Using hydrazine derivatives and diketones.

  • Attachment of Oxolane Ring: Achieved via cyclization reactions.

  • Carboxylation Step: Introduction of the carboxylic acid group through oxidation or carboxylation reactions.

Medicinal Chemistry

The compound's structure suggests potential as:

  • Enzyme Inhibitors: The pyrazole moiety is known to inhibit various enzymes by mimicking natural substrates.

  • Anti-inflammatory Agents: Pyrazole derivatives are commonly studied for their anti-inflammatory properties.

Material Science

The stability of the oxolane ring could make this compound a candidate for polymer precursors or stabilizers in chemical processes.

Biological Activity

While no specific studies are available for this compound, related pyrazole derivatives demonstrate:

  • Antiviral Activity: Targeting viral enzymes or RNA polymerase.

  • Anticancer Properties: Modulation of signaling pathways.

  • Antibacterial Effects: Disruption of bacterial protein synthesis.

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